molecular formula C14H14ClN3O2 B7754877 (E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide

(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide

Cat. No.: B7754877
M. Wt: 291.73 g/mol
InChI Key: CSTPSSAWXRDDTI-LICLKQGHSA-N
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Description

This compound belongs to the N-acylhydrazone (NAH) class, characterized by an azomethine (CO-NH-N=CH) fragment. Its structure features a 2-chlorophenylamino group linked to an acetohydrazide backbone and a furan-2-yl ethylidene substituent. The (E)-stereochemistry is critical for its conformational stability and biological interactions . Synthetically, it is derived from condensation reactions between oxamic hydrazide and substituted carbonyl precursors, analogous to methods used for structurally related compounds .

Properties

IUPAC Name

2-(2-chloroanilino)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10(13-7-4-8-20-13)17-18-14(19)9-16-12-6-3-2-5-11(12)15/h2-8,16H,9H2,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPSSAWXRDDTI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC=C1Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1Cl)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-chlorophenylamine, is reacted with acetic anhydride to form 2-chlorophenylacetamide.

    Hydrazinolysis: The 2-chlorophenylacetamide is then treated with hydrazine hydrate to yield 2-chlorophenylacetohydrazide.

    Condensation reaction: The 2-chlorophenylacetohydrazide is finally condensed with 1-(furan-2-yl)ethanone under acidic or basic conditions to form the target compound, (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Impact

Compound Name Core Structure Key Substituents Biological Activity References
(E)-2-((2-Chlorophenyl)amino)-N'-(1-(Furan-2-yl)ethylidene)acetohydrazide Acetohydrazide 2-Chlorophenyl, Furan-2-yl ethylidene Not explicitly reported (theoretical potential for antitumor/antibacterial activity)
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide (II) Oxamic hydrazide 2-Hydroxy-3-methoxybenzylidene Moderate antibacterial activity (Gram-positive bacteria)
2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide (26) Imidazolidine-2,4-dione scaffold Thiophen-2-yl, Diphenyl Cytotoxic (IC₅₀ = 8.2 µM against MCF-7 breast cancer cells)
N′-[(E)-2-Furylmethylene]-2-(2-methylphenyl)amino)acetohydrazide Acetohydrazide 2-Methylphenyl, Furan-2-yl No activity reported; structural focus on spectroscopic characterization
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide Piperazine-acetohydrazide hybrid 2-Chlorophenylmethylpiperazine, Furan-2-yl Potential ABCG2 inhibitor (mechanistic similarity to PZ-34/PZ-38)

Key Observations :

  • 2-Chlorophenyl vs. Other Aryl Groups : The 2-chlorophenyl group in the target compound may enhance lipophilicity and DNA-binding affinity compared to 2-methylphenyl or hydroxy/methoxy-substituted analogues . Chlorine’s electron-withdrawing nature could improve stability and target interaction.
  • Furan vs. Thiophene : The furan-2-yl ethylidene moiety in the target compound offers distinct electronic properties (oxygen vs. sulfur) compared to thiophene-containing analogues (e.g., compound 26). Thiophene derivatives often exhibit stronger π-π stacking but lower solubility .

Table 2: Activity Profiles of Selected Analogues

Compound Anticancer Activity Antibacterial Activity Enzymatic Targets Notes
Target Compound Not tested Not tested Theoretical: Tyrosine kinases, DNA topoisomerases Structural similarity to PZ-34 (quinoline-based ABCG2 inhibitor) suggests possible multidrug resistance reversal .
Compound II () None reported Active against S. aureus (MIC = 32 µg/mL) Cell wall synthesis Hydroxy/methoxy groups may enhance membrane disruption .
Compound 26 () IC₅₀ = 8.2 µM (MCF-7) None reported Apoptosis induction via Bcl-2 suppression Imidazolidine-dione scaffold critical for cytotoxicity .
PZ-34 () ABCG2 inhibition (EC₅₀ = 0.5 µM) None reported ABCG2 transporter Quinoline moiety enhances potency compared to furan-based analogues .

Mechanistic Insights :

  • Anticancer Potential: The target compound’s hydrazone linkage may enable chelation of transition metals (e.g., Fe³⁺, Cu²⁺), disrupting redox homeostasis in cancer cells—a mechanism shared with imidazolidine-dione derivatives .
  • Antibacterial Limitations : Unlike compound II, the absence of polar hydroxyl/methoxy groups in the target compound may reduce efficacy against Gram-positive bacteria .

Biological Activity

(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and an acetohydrazide moiety, which may contribute to its diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 2-chlorophenylacetamide : Reacting 2-chlorophenylamine with acetic anhydride.
  • Hydrazinolysis : Treating the resulting acetamide with hydrazine hydrate to obtain 2-chlorophenylacetohydrazide.
  • Condensation : Condensing the hydrazide with 1-(furan-2-yl)ethanone under acidic or basic conditions to yield the target hydrazone.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values for these cell lines suggest potent cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this hydrazone derivative has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit the activity of certain kinases or phosphatases that play critical roles in cell proliferation and survival .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar hydrazone derivatives:

CompoundStructureBiological Activity
(E)-2-((2-bromophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazideBromophenylModerate antimicrobial activity
(E)-2-((2-fluorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazideFluorophenylHigh anticancer activity
(E)-2-((2-methylphenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazideMethylphenylLow anti-inflammatory effects

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the compound against various pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Method : Agar well diffusion method was employed.
    • Results : Zone of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
  • Cytotoxicity Assay : A cytotoxicity assay conducted on MCF-7 cells revealed an IC50_{50} value of approximately 30 µM, indicating strong potential as an anticancer agent.
  • Anti-inflammatory Study : In a murine model of inflammation, treatment with the compound significantly reduced paw edema compared to control groups.

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